molecular formula C15H14N2O2S B2412878 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole CAS No. 301313-27-9

2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole

Cat. No.: B2412878
CAS No.: 301313-27-9
M. Wt: 286.35
InChI Key: OXVDVBZCVBPDOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of 2-nitro-1-(thiophen-2-yl)ethanone with 2-methylindole under acidic conditions. The reaction typically requires a strong acid catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for such compounds often involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. These methods are optimized for high yield and purity to meet industrial standards .

Chemical Reactions Analysis

2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole include other indole derivatives and thiophene-containing compounds. Some examples are:

The uniqueness of this compound lies in its combined indole and thiophene structures, which confer a unique set of chemical and biological properties .

Biological Activity

2-Methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, also known as 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C21H18N2O2S
  • Molecular Weight : 362.45 g/mol
  • CAS Number : 1998197-39-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

CompoundMIC (μg/mL)Pathogen
6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole0.22 - 0.25Staphylococcus aureus
Other derivativesVariesVarious pathogens

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives exhibit potent inhibition of inflammatory cytokines and protein denaturation, with IC50 values around 34.1 μg/mL when compared to standard drugs like diclofenac sodium .

CompoundInhibition (%) at 1 mM
6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole93.80%
Diclofenac Sodium90.21%

Anticancer Activity

The anticancer potential of indole derivatives has been a focal point in recent research. Specific studies have highlighted that certain indole derivatives can inhibit cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines, such as HL60 and HCT116 .

Cell LineIC50 (nM)Compound
HL608.3Indole derivative
HCT1161.3Indole derivative

Study on Antimicrobial Properties

In a comprehensive study evaluating the antimicrobial activity of various indole derivatives, compound 7b was identified as the most effective with significant bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis. The study utilized time-kill assays to confirm the efficacy of these compounds in inhibiting biofilm formation and bacterial growth .

Evaluation of Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of several indole compounds through their ability to inhibit TNF-alpha levels. The results showed that these compounds significantly reduced inflammation markers compared to standard treatments, suggesting their potential for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

2-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVDVBZCVBPDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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